molecular formula C15H21N3O4S2 B2556157 N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide CAS No. 1060211-94-0

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide

Cat. No.: B2556157
CAS No.: 1060211-94-0
M. Wt: 371.47
InChI Key: KMFSPNNWERLINW-UHFFFAOYSA-N
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Description

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene ring and a piperidine carboxamide moiety

Scientific Research Applications

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[b]thiophene ring, followed by the introduction of the piperidine carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism by which N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Uniqueness

Compared to similar compounds, N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide has a distinct combination of functional groups that confer unique chemical and biological properties

Properties

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-24(21,22)18-7-3-4-9(8-18)14(20)17-15-12(13(16)19)10-5-2-6-11(10)23-15/h9H,2-8H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFSPNNWERLINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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